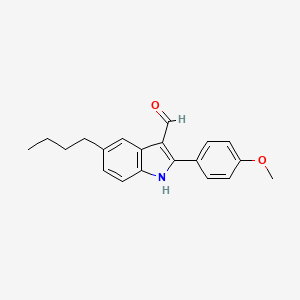
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products, including alkaloids and plant hormones
Preparation Methods
The synthesis of 1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to introduce the butyl and methoxyphenyl groups. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective .
Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to the presence of π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to act as receptor agonists, binding to specific receptors and modulating their activity . For example, indole-3-carbaldehyde acts as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 and facilitating mucosal reactivity .
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: A simpler derivative with similar biological activities.
5-Bromo-1H-indole-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
Indole-3-acetic acid: A plant hormone with significant biological activities. The uniqueness of 1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
588671-28-7 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-butyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H21NO2/c1-3-4-5-14-6-11-19-17(12-14)18(13-22)20(21-19)15-7-9-16(23-2)10-8-15/h6-13,21H,3-5H2,1-2H3 |
InChI Key |
QTKSFCOYXUARHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


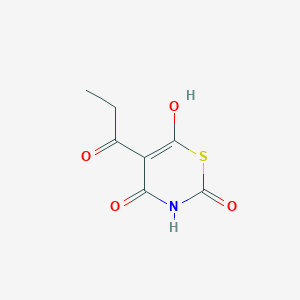
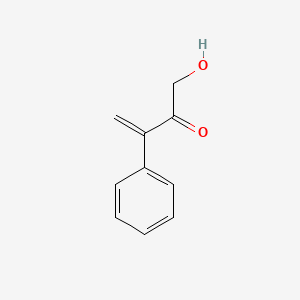
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
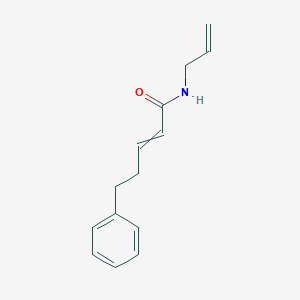
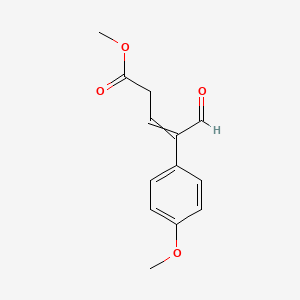
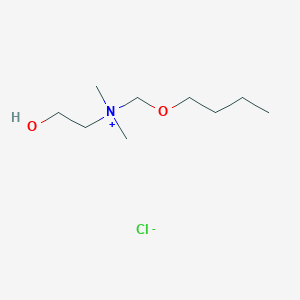
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
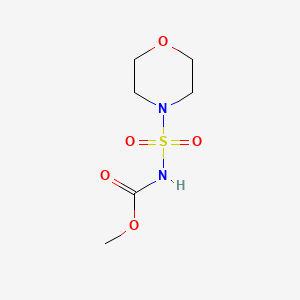
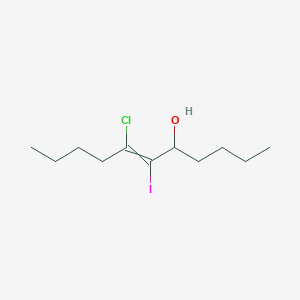

![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
